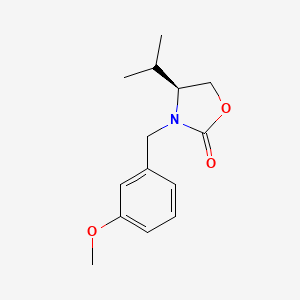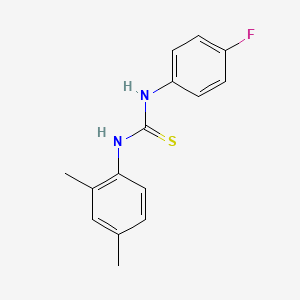
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine, also known as CMA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to inhibit the activity of protein kinase B (AKT), a protein that plays a role in cell growth and survival. By inhibiting AKT activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine may induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research in cancer treatment. However, one limitation of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine. One area of research could focus on developing more efficient synthesis methods for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine to improve its yield and solubility. Additionally, further research could explore the potential use of (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, more studies could be conducted to fully understand the mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine and its potential applications in cancer treatment.
In conclusion, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is a compound with potential applications in various scientific research fields. Its anti-cancer activity, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for further research. While there are limitations to using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments, there are several future directions for research that could further our understanding of this compound and its potential applications.
合成法
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine and methylamine. This process yields a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been used in various scientific research studies, including its potential use as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, researchers found that (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine exhibited potent anti-cancer activity against multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine was also found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(7-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVFEXGLYSZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(3-pyridylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
